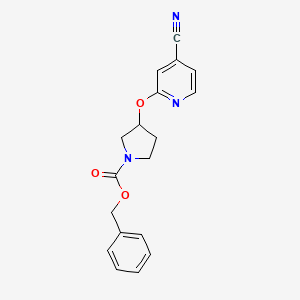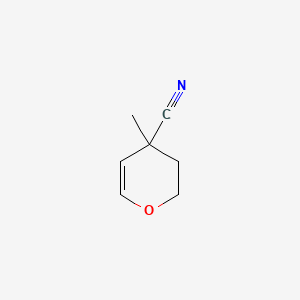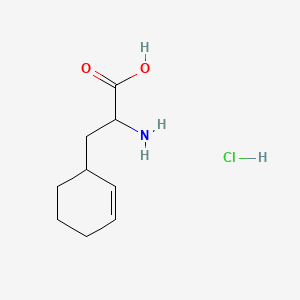
N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of heptafluorobutyric acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents such as carbodiimides to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated polymers and other complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and surfactants.
Mecanismo De Acción
The mechanism of action of N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A related compound with similar fluorinated structure but different functional groups.
2,2,3,3,4,4,4-Heptafluorobutylamine: Another fluorinated compound with an amine group instead of an amide.
Uniqueness
N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to its specific combination of fluorine atoms and the ethylamide functional group. This combination imparts distinct chemical properties, making it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
70473-76-6 |
|---|---|
Fórmula molecular |
C6H6F7NO |
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
N-ethyl-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C6H6F7NO/c1-2-14-3(15)4(7,8)5(9,10)6(11,12)13/h2H2,1H3,(H,14,15) |
Clave InChI |
PNDQTLWFMTZBFC-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13468686.png)


![2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13468701.png)


![[4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol](/img/structure/B13468725.png)
![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine](/img/structure/B13468729.png)


![4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane](/img/structure/B13468744.png)

![6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468759.png)
